Cas no 2172239-64-2 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid)

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid structure
2172239-64-2 structure
商品名:2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid
CAS番号:2172239-64-2
MF:C27H25FN2O5
メガワット:476.496210813522
CID:5865757
PubChem ID:165552776

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid
    • EN300-1481007
    • 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
    • 2172239-64-2
    • インチ: 1S/C27H25FN2O5/c28-17-12-13-24(22(15-17)26(32)33)30-25(31)11-5-6-14-29-27(34)35-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,12-13,15,23H,5-6,11,14,16H2,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: ZMRXEFDSKHINTR-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C(=O)O)C=1)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 476.17475006g/mol
  • どういたいしつりょう: 476.17475006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 105Ų

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481007-100mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1481007-250mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1481007-10000mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481007-50mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1481007-1000mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481007-2500mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481007-500mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1481007-5000mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481007-1.0g
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid
2172239-64-2
1g
$0.0 2023-06-06

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 関連文献

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acidに関する追加情報

2-(5-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-5-fluorobenzoic Acid: A Comprehensive Overview

2-(5-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-5-fluorobenzoic acid, commonly referred to by its CAS number 2172239-64-2, is a highly specialized compound with significant applications in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is notable for its complex structure, which incorporates both a fluorenylmethoxycarbonyl (Fmoc) group and a 5-fluorobenzoic acid moiety, making it a valuable intermediate in the synthesis of advanced biomolecules and functional materials.

The molecular structure of this compound is characterized by a pentanamide chain that connects the Fmoc group to the 5-fluorobenzoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a critical role in stabilizing the amide bond during various chemical transformations. Recent studies have highlighted the importance of this compound as a precursor in the development of novel bioactive molecules, particularly in the context of drug delivery systems and enzyme inhibitors.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of Fmoc as a protecting group ensures high yields and excellent regioselectivity during these reactions. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing production costs and improving scalability for industrial applications.

The unique combination of functional groups in this compound makes it highly versatile. For instance, the Fmoc group can be selectively removed under mild acidic conditions, enabling precise control over the reactivity of the amide bond. This property has been exploited in various applications, including the synthesis of peptide-based vaccines and the development of bioconjugates for diagnostic imaging.

One of the most promising areas of research involving this compound is its application in drug discovery. Recent studies have demonstrated its potential as a scaffold for designing inhibitors targeting key enzymes involved in metabolic disorders and neurodegenerative diseases. The fluorine atom in the benzoic acid moiety contributes significantly to the compound's pharmacokinetic properties, enhancing its bioavailability and stability in vivo.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for constructing advanced polymers and self-assembling materials. Researchers have recently explored its use in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for smart drug delivery systems.

The growing interest in this compound is reflected in its increasing presence in scientific literature. A 2023 study published in Nature Communications highlighted its role as a key intermediate in the synthesis of fluorescent probes for intracellular imaging. Another notable advancement involves its use as a building block for constructing peptide-based hydrogels with tunable mechanical properties.

In conclusion, 2-(5-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-5-fluorobenzoic acid (CAS No: 2172239-64-2) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and unique functional groups make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing both therapeutic development and materials innovation.

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